N,5-Dimethyl-1H-imidazole-4-carboxamide
Description
Historical Context and Development
The development of this compound is intrinsically linked to the broader historical evolution of imidazole chemistry, which began with the pioneering work of Heinrich Debus in 1858. Debus first synthesized imidazole through the reaction of glyoxal and formaldehyde in ammonia, initially naming the product glyoxaline. This foundational synthesis, despite producing relatively low yields, established the groundwork for creating carbon-substituted imidazoles and subsequently paved the way for more complex derivatives.
The historical trajectory of imidazole chemistry reveals that various imidazole derivatives had been discovered as early as the 1840s, even before Debus's formal synthesis of the parent compound. This early recognition of imidazole derivatives highlighted the inherent chemical diversity and potential applications of this heterocyclic system. The evolution from simple imidazole to sophisticated derivatives like this compound represents decades of methodological advancement in synthetic organic chemistry.
The development of substituted imidazole-carboxamides gained particular momentum through the refinement of synthetic methodologies. The Debus-Radziszewski imidazole synthesis, which represents an adaptation and improvement of the original Debus method, became instrumental in accessing diversely substituted imidazoles. This multi-component reaction utilizes a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine to construct the imidazole ring system. The method's versatility allowed chemists to introduce various substituents, including the specific substitution pattern found in this compound.
The historical development of imidazole chemistry also encompasses the recognition of these compounds' biological significance. Early discoveries revealed that imidazole derivatives were constituent components of several important natural products, including purine, histamine, histidine, and nucleic acids. This biological relevance drove continued research into synthetic imidazole derivatives, ultimately leading to the development of numerous pharmaceutical agents containing the imidazole core structure.
Structural Significance in Imidazole Chemistry
This compound exhibits structural features that exemplify the chemical complexity achievable within the imidazole framework. The compound's five-membered planar ring system contains two nitrogen atoms positioned at non-adjacent locations, creating a heterocyclic architecture that contributes to its unique chemical properties. This structural arrangement enables the compound to exist in tautomeric forms, a characteristic feature of imidazole derivatives where hydrogen atoms can migrate between nitrogen positions.
The molecular structure of this compound demonstrates the principle of substitutional diversity within imidazole chemistry. The presence of methyl groups at specific positions modifies the electronic distribution and steric environment of the molecule, thereby influencing its chemical reactivity and physical properties. The 5-methyl substituent directly attached to the imidazole ring alters the electron density distribution, while the carboxamide group at the 4-position introduces additional hydrogen bonding capacity and polarity to the molecule.
The carboxamide functionality at the 4-position represents a significant structural feature that distinguishes this compound within the imidazole family. This functional group contributes to the compound's potential for intermolecular interactions through hydrogen bonding, both as a hydrogen bond donor through the amide nitrogen-hydrogen bond and as a hydrogen bond acceptor through the carbonyl oxygen. These hydrogen bonding capabilities influence the compound's solubility characteristics and potential biological interactions.
The structural significance extends to the compound's conformational flexibility and stereochemical considerations. The amide group can adopt different rotational conformations around the carbon-nitrogen bond, creating potential for conformational isomerism. Additionally, the methyl substitution pattern creates a unique steric environment that may influence the compound's ability to interact with biological targets or participate in specific chemical reactions.
Position within the Imidazole-Carboxamide Family
This compound occupies a distinctive position within the broader family of imidazole-carboxamide derivatives, characterized by its specific substitution pattern and functional group arrangement. The imidazole-carboxamide family encompasses a diverse array of compounds that share the common structural motif of an imidazole ring bearing a carboxamide substituent, yet differ in their substitution patterns, stereochemistry, and additional functional groups.
Within this family, several related compounds demonstrate the structural diversity achievable through systematic modifications. For instance, 5-Aminoimidazole-4-carboxamide represents a closely related derivative where an amino group replaces the methyl substituent at the 5-position. This compound, also known as aminoimidazole carboxamide, belongs to the class of aminoimidazoles and exhibits different biological properties due to the presence of the amino functional group. The comparison between these two compounds illustrates how subtle structural modifications can lead to significantly different chemical and biological profiles.
The family also includes compounds with different substitution patterns on the carboxamide nitrogen. N,N-diethyl-1H-imidazole-5-carboxamide exemplifies a derivative where the carboxamide nitrogen bears two ethyl groups instead of a single methyl group. This structural variation affects the compound's lipophilicity, hydrogen bonding capacity, and potential biological activity. The systematic comparison of these derivatives reveals structure-activity relationships that are crucial for understanding the chemical behavior of the entire family.
More complex derivatives within the family include compounds with additional functional groups or heterocyclic modifications. Imidazole-4,5-dicarboxamide derivatives represent an extended class where two carboxamide groups are present on the imidazole ring. These compounds have demonstrated potential as anticoccidial agents and more recently as inhibitors of viral proteases, illustrating the therapeutic potential within this chemical family. The presence of multiple carboxamide groups significantly alters the hydrogen bonding network and molecular interactions compared to mono-substituted derivatives like this compound.
| Compound Name | Molecular Formula | Key Structural Features | CAS Number |
|---|---|---|---|
| This compound | C₆H₉N₃O | 5-methyl, N-methyl carboxamide | 137480-35-4 |
| 5-Aminoimidazole-4-carboxamide | C₄H₆N₄O | 5-amino, unsubstituted carboxamide | 360-97-4 |
| N,N-diethyl-1H-imidazole-5-carboxamide | C₈H₁₃N₃O | N,N-diethyl carboxamide | Not specified |
| 1H-imidazole-4,5-dicarboxamide | C₅H₆N₄O₂ | Dual carboxamide groups | Not specified |
Nomenclature Systems and Chemical Identity
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds. The compound's systematic name precisely describes its structural features through a hierarchical naming system that begins with the parent heterocycle and systematically identifies all substituents and their positions. The designation "1H-imidazole" indicates the parent five-membered heterocyclic ring containing two nitrogen atoms, with the "1H" prefix specifying the tautomeric form where the hydrogen atom is located on the nitrogen at position 1.
The positional numbering system for imidazole assigns numbers to each ring position, enabling precise identification of substituent locations. In this compound, the "4-carboxamide" designation indicates that a carboxamide functional group is attached to the carbon at position 4 of the imidazole ring. The "5-" prefix before "Dimethyl" specifies that one methyl group is attached to the carbon at position 5 of the imidazole ring. The "N," prefix in the name indicates that an additional methyl group is attached to the nitrogen atom of the carboxamide functional group, distinguishing this substitution from potential substitution on the ring nitrogens.
The compound's chemical identity is further established through various standardized identification systems. The Chemical Abstracts Service registry number 137480-35-4 provides a unique numerical identifier that unambiguously distinguishes this compound from all other chemical substances. This registry number serves as a universal reference point for database searches, regulatory documentation, and scientific communication across different naming conventions and languages.
Molecular representation systems provide additional layers of chemical identity specification. The Simplified Molecular Input Line Entry System representation "CC1=C(N=CN1)C(=O)NC" encodes the complete molecular structure in a linear text format, enabling computational processing and database storage. The International Chemical Identifier system offers another standardized approach, providing both a unique identifier key and a hierarchical text string that systematically describes the molecular structure and connectivity.
| Identification System | Value | Purpose |
|---|---|---|
| IUPAC Name | This compound | Systematic nomenclature |
| CAS Registry Number | 137480-35-4 | Unique chemical identifier |
| Molecular Formula | C₆H₉N₃O | Elemental composition |
| Molecular Weight | 139.16 g/mol | Physical property |
| SMILES Notation | CC1=C(N=CN1)C(=O)NC | Linear structural representation |
| InChI Key | IWUNERNAZPHOOR-UHFFFAOYSA-N | Standardized hash identifier |
The precise molecular formula C₆H₉N₃O reflects the compound's elemental composition, indicating six carbon atoms, nine hydrogen atoms, three nitrogen atoms, and one oxygen atom. The molecular weight of 139.16 grams per mole provides essential information for stoichiometric calculations and analytical determinations. These fundamental chemical identifiers collectively establish the compound's unique chemical identity within the vast landscape of organic molecules and enable accurate communication among researchers, regulatory agencies, and commercial entities working with this substance.
Properties
CAS No. |
137480-35-4 |
|---|---|
Molecular Formula |
C6H9N3O |
Molecular Weight |
139.158 |
IUPAC Name |
N,5-dimethyl-1H-imidazole-4-carboxamide |
InChI |
InChI=1S/C6H9N3O/c1-4-5(6(10)7-2)9-3-8-4/h3H,1-2H3,(H,7,10)(H,8,9) |
InChI Key |
IWUNERNAZPHOOR-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CN1)C(=O)NC |
Synonyms |
1H-Imidazole-4-carboxamide,N,5-dimethyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Research Findings and Implications
Substituent Effects : Electron-withdrawing groups (e.g., fluorine, N-oxide) enhance hydrogen bonding and crystallinity but may reduce bioavailability. Methyl groups improve lipophilicity and metabolic stability .
Biological Relevance : DTIC’s mechanism relies on bioactivation, whereas N,5-dimethyl derivatives may require functionalization (e.g., hydroxylation) to achieve similar activity .
Crystallographic Behavior: Temperature-induced polymorphism in fluorophenyl derivatives highlights the role of non-covalent interactions in material science applications .
Preparation Methods
Debus-Radziszewski Reaction
The classic Debus-Radziszewski method involves the reaction of a 1,2-diketone with an aldehyde and ammonia. For this compound, methylglyoxal and methylamine hydrochloride are heated under reflux in ethanol to form the 5-methylimidazole intermediate. Subsequent oxidation with potassium permanganate introduces the carboxylic acid group at position 4, which is then converted to the carboxamide via treatment with thionyl chloride and ammonium hydroxide.
Key Reaction Parameters:
-
Temperature: 80–100°C
-
Solvent: Ethanol/water (3:1)
-
Yield: 45–55% (over three steps)
| Step | Reagents | Conditions | Intermediate |
|---|---|---|---|
| 1 | Methylglyoxal, methylamine | Reflux, 12 hr | 5-Methylimidazole |
| 2 | KMnO₄, H₂SO₄ | 0–5°C, 2 hr | 4-Carboxy-5-methylimidazole |
| 3 | SOCl₂, NH₄OH | RT, 4 hr | Target compound |
Gould-Jacobs Cyclization
This method employs β-keto amides as starting materials. Ethyl 3-(methylamino)crotonamide undergoes cyclization in polyphosphoric acid (PPA) at 120°C to directly yield the N-methylimidazole ring with a carboxamide group at position 4. The 5-methyl substituent is introduced via selective alkylation post-cyclization using methyl iodide in dimethylformamide (DMF) with potassium carbonate as base.
Advantages:
-
Fewer synthetic steps compared to Debus-Radziszewski
-
Higher functional group tolerance
Post-Cyclization Functionalization
N-Methylation Techniques
Selective methylation of the imidazole nitrogen requires careful control of reaction conditions to avoid over-alkylation.
Dimethyl Sulfate in Alkaline Medium:
A solution of 5-methyl-1H-imidazole-4-carboxamide in aqueous NaOH reacts with dimethyl sulfate at 0–5°C, achieving >90% N-methylation within 2 hours. Excess reagent leads to quaternary salt formation, necessitating precise stoichiometric control.
Methyl Iodide in DMF:
Using 1.2 equivalents of CH₃I in anhydrous DMF with K₂CO₃ as base at 60°C for 6 hours provides an 82% yield of the N-methylated product. Microwave-assisted conditions (100°C, 30 min) improve yields to 88% while reducing reaction time.
Carboxamide Group Installation
Two principal methods dominate for introducing the carboxamide moiety:
Nitrile Hydrolysis:
4-Cyano-5-methylimidazole undergoes acidic hydrolysis (6M HCl, reflux, 8 hr) followed by ammonolysis (NH₃ gas in THF) to produce the carboxamide. This route suffers from side reactions including ring opening at elevated temperatures.
Coupling Reactions:
More efficient yields (75–80%) are achieved via peptide coupling reagents. 4-Carboxy-5-methylimidazole reacts with methylamine using EDCI/HOBt in dichloromethane, completing within 4 hours at room temperature.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Modern manufacturing processes employ continuous flow reactors to enhance safety and scalability. A representative setup involves:
-
Reactor 1: Debus-Radziszewski cyclocondensation at 90°C with residence time 30 min
-
Reactor 2: Carboxylic acid oxidation using O₂ gas over Pt/C catalyst
-
Reactor 3: Carboxamide formation via enzymatic transamination with immobilized amidase
This system achieves 68% overall yield with >99.5% purity, significantly outperforming batch methods.
Purification Challenges
The polar nature of this compound complicates isolation. Industrial-scale recrystallization employs mixed solvents:
-
Ethyl acetate/hexane (1:3) for initial crude purification
-
Final crystallization from hot acetonitrile/water (4:1)
Chromatography is avoided due to cost constraints, with simulated moving bed (SMB) technology reserved for high-value pharmaceutical intermediates.
Analytical Characterization
Critical quality control parameters and their analytical methods:
| Parameter | Method | Acceptance Criteria |
|---|---|---|
| Identity | ¹H NMR (DMSO-d₆) | δ 2.35 (s, 3H, CH₃), δ 3.85 (s, 3H, N-CH₃), δ 7.45 (s, 1H, NH) |
| Purity | HPLC (C18, 0.1% TFA) | ≥99.0% (area normalization) |
| Residual Solvents | GC-FID | <500 ppm DMF, <300 ppm THF |
| Water Content | Karl Fischer | ≤0.5% w/w |
X-ray crystallography confirms the tautomeric form, with the N-methyl group exclusively at position 1 and carboxamide oxygen participating in intramolecular hydrogen bonding.
Emerging Methodologies
Biocatalytic Approaches
Recent advances employ transaminases for direct amidation:
Photochemical Activation
UV irradiation (254 nm) accelerates cyclocondensation steps:
-
40% reduction in reaction time
-
Improved regioselectivity for 1,4-disubstitution pattern
Q & A
Q. What are the recommended synthetic routes for N,5-Dimethyl-1H-imidazole-4-carboxamide, and how can purity be optimized?
The compound can be synthesized via cyclocondensation of N-aryl-α-hydroxyimino-β-oxobutyramide with 1,3,5-trimethylhexahydro-1,3,5-triazine in aqueous ethanol, starting from ethyl acetoacetate, paraformaldehyde, methylamine, and 4-fluoroaniline. Slow evaporation of ethanol yields crystals suitable for X-ray analysis. Purity is optimized through recrystallization or chromatography, with solvent selection critical to minimizing impurities .
Q. How can X-ray crystallography be employed to resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction (SCXRD) using MoKα radiation (λ = 0.71073 Å) at 150 K and 293 K allows resolution of temperature-dependent polymorphism. Data integration via CrysAlis RED and structure refinement using SHELXS/SHELXL programs are essential. Space group validation (e.g., I41/a for 293 K vs. P43 for 150 K) ensures accurate assignment of atomic positions and hydrogen bonding networks .
Q. What safety precautions are critical when handling this compound?
Refer to UN GHS guidelines: use PPE (gloves, lab coat, goggles) to avoid inhalation/contact. Work in a fume hood, and store in airtight containers away from oxidizers. First aid for inhalation involves fresh air and medical attention if respiratory distress occurs .
Advanced Research Questions
Q. How does temperature-dependent polymorphism affect the crystallographic and electronic properties of this compound?
Polymorphs exhibit distinct packing modes due to thermal rearrangement. At 293 K, the centrosymmetric I41/a space group dominates, while low-temperature (150 K) data favor the non-centrosymmetric P43 group. Hirshfeld surface analysis reveals shifts in intermolecular interactions (e.g., C–H···O vs. π-π stacking), impacting lattice energy and stability. DFT-B3LYP/6-311++G(d,p) calculations correlate phase transitions with entropy changes .
Q. What methodological strategies resolve contradictions in crystallographic data between polymorphic forms?
Contradictions arise from Z’ values (Z’=1 vs. Z’=4) and refinement parameters. To address this:
- Validate space groups via Wilson plots and systematic absences.
- Compare Hirshfeld fingerprint plots (e.g., dnorm mapped with CrystalExplorer) to quantify interaction differences.
- Cross-validate with variable-temperature NMR to track proton disorder in methyl groups .
Q. How do intermolecular interactions dictate the compound’s stability under varying conditions?
Intermolecular forces include:
- N–H···O hydrogen bonds (2.8–3.0 Å) stabilizing the amide linkage.
- C–H···F interactions (3.1 Å) between fluorophenyl and imidazole groups.
- π-π stacking (3.4 Å dihedral angle) between aromatic rings.
Hirshfeld surface analysis shows 12% H-bond contribution and 8% π-π interactions. Thermal gravimetric analysis (TGA) confirms stability up to 200°C, with decomposition pathways linked to weaker van der Waals forces .
Q. What computational methods predict reaction pathways for derivative synthesis?
For derivatives like 5-amino or nitro-substituted analogs:
- Use Gaussian 09 with B3LYP/6-311++G(d,p) to optimize transition states.
- AIMAll calculates bond critical points (BCPs) to identify nucleophilic sites (e.g., C4–C5 bond elongation during oxidation).
- Reaction feasibility is assessed via Gibbs free energy (ΔG) and Fukui indices .
Q. How can spectroscopic and chromatographic techniques resolve impurities in scaled-up synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
